![molecular formula C20H19NO5S B7468520 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid, also known as PSB-1115, is a chemical compound that has gained significant attention in the scientific research community. This compound has been widely studied for its potential application in the treatment of various diseases, including cancer and inflammation. In
作用机制
The mechanism of action of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of HDAC, which can lead to changes in gene expression. In addition, 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This makes it a potential treatment option for inflammatory diseases. However, one of the limitations of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. One area of research is the development of more efficient synthesis methods for 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. Another area of research is the identification of the specific molecular targets of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. This will help to better understand its mechanism of action and potential applications. Additionally, further studies are needed to investigate the safety and efficacy of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in animal models and clinical trials.
合成方法
The synthesis of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid involves the reaction between 2-aminobenzoic acid and 4-propoxy-1-naphthalenesulfonyl chloride in the presence of a base. The reaction results in the formation of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid as a white solid. The purity of the compound can be achieved through recrystallization using a suitable solvent.
科学研究应用
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been extensively studied for its potential application in the treatment of various diseases. One of the primary areas of research is its anticancer activity. Studies have shown that 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
属性
IUPAC Name |
2-[(4-propoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-2-13-26-18-11-12-19(15-8-4-3-7-14(15)18)27(24,25)21-17-10-6-5-9-16(17)20(22)23/h3-12,21H,2,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBDGKFPZRCAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)
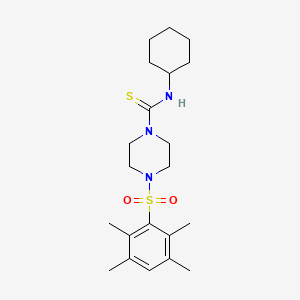
![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)
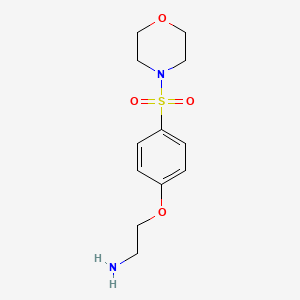
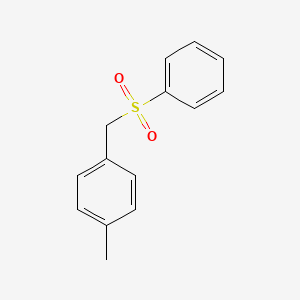

![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)
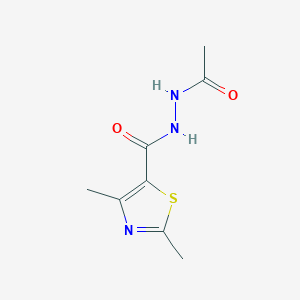
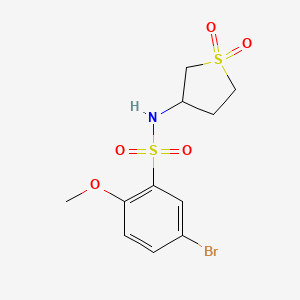
![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)